2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is a synthetic compound characterized by the presence of trifluoromethyl and fluoroindole groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 4-fluoroindole with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid and a suitable amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-1-phenylethanamine
- 2,2,2-trifluoro-1-(4-chloro-1H-indol-3-yl)ethan-1-amine
- 2,2,2-trifluoro-1-(4-bromo-1H-indol-3-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoroindole groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Biological Activity
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, pharmacological effects, and molecular interactions.
The compound has the following chemical characteristics:
- Molecular Formula : C10H8F4N
- Molecular Weight : 231.149 g/mol
- CAS Number : 1313044-12-0
- Purity : Typically above 97% in commercial preparations .
Synthesis
The synthesis of this compound involves several steps that include the introduction of trifluoromethyl and fluoro groups into the indole structure. Various methods have been explored for its synthesis, focusing on optimizing yields and purity .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. The binding affinity of this compound to these targets may suggest potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies suggest that fluorinated indoles possess antimicrobial properties. The compound's structural features may enhance its interaction with bacterial cell membranes or specific microbial enzymes, leading to increased efficacy against both gram-positive and gram-negative bacteria. In vitro tests have demonstrated varying levels of inhibition against common pathogens .
Neuropharmacological Effects
Indole derivatives are known for their neuropharmacological activities. The presence of fluorine atoms may influence the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems. Investigations into its effects on serotonin receptors could provide insights into its potential as an antidepressant or anxiolytic agent .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a structurally similar indole derivative inhibited proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Efficacy : Another study reported that a related compound showed significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.
Molecular Interactions
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. Key findings include:
Properties
Molecular Formula |
C10H8F4N2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H8F4N2/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14/h1-4,9,16H,15H2 |
InChI Key |
QHZNQJFIAMWCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.